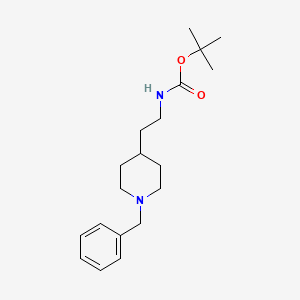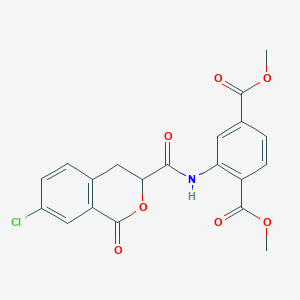
2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diastereoselective Synthesis and Structural Studies
Diastereoselective Synthesis Techniques : Research has developed diastereoselective synthesis methods for tetrahydroquinoline derivatives, demonstrating the ability to control the stereochemistry of complex molecules. This approach is valuable for creating substances with specific biological activities (Bunce, Herron, Johnson, & Kotturi, 2001).
Heterocyclic Chemistry : Studies on the acid cyclization of amino-substituted heterocycles have yielded novel compounds, including pyrrolo and thieno isoquinolines, demonstrating the versatility of heterocyclic chemistries in generating bioactive molecules (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Cytotoxic Activities : Research into benzofuroquinoline and related compounds has explored their cytotoxic activities against cancer cell lines, illustrating the potential of these molecules in oncology (Bu, Deady, & Denny, 2000).
Chemical Reactions and Mechanism Studies
Nucleophilic Addition Reactions : Studies have detailed the synthesis of benzamides through nucleophilic addition to nitroquinolinium salts, expanding the toolkit for constructing complex nitrogen-containing heterocycles (Avakyan et al., 2019).
Iridium-catalyzed Cross-Coupling : Research has developed iridium-catalyzed oxidative cross-coupling methods, providing efficient routes to thiophene benzamide skeletons, crucial for pharmaceuticals and materials science (Tan, Ran, & You, 2018).
Advanced Materials and Methodological Innovations
Enantioselective Synthesis : Work on enantiomers of tetrahydroquinolines showcases the significance of chiral synthesis in drug discovery, offering methods to obtain compounds with specific enantiomeric configurations (Gruzdev, Levit, Kodess, & Krasnov, 2012).
Multicomponent Syntheses : Innovations in multicomponent syntheses have led to the creation of highly functionalized tetrahydroisoquinolines, demonstrating the efficiency of domino reactions in constructing complex heterocycles (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies on benzothiazole derivatives have provided insights into the relationship between molecular structure and biological activity, crucial for designing more effective therapeutic agents (Al-Masoudi, Salih, & Al-Soud, 2011).
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14-17(6-2-7-18(14)25(28)29)21(26)23-16-9-10-19-15(13-16)5-3-11-24(19)22(27)20-8-4-12-30-20/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOJJFMYBSLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)
![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)




![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)
![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)